molecular formula C24H24N6O3 B3051962 9H-Purine, 9-(o-methoxyphenyl)-6-(4-piperonyl-1-piperazinyl)- CAS No. 37425-32-4

9H-Purine, 9-(o-methoxyphenyl)-6-(4-piperonyl-1-piperazinyl)-

Cat. No. B3051962
CAS RN: 37425-32-4
M. Wt: 444.5 g/mol
InChI Key: UOAQKWOXMVOBEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9H-Purine, 9-(o-methoxyphenyl)-6-(4-piperonyl-1-piperazinyl)-, also known as SCH 23390, is a dopamine D1 receptor antagonist that is widely used in scientific research. It was first synthesized in 1979 by scientists at the Schering-Plough Research Institute and has since been used to study the dopamine system and its role in various physiological and pathological processes.

Mechanism Of Action

9H-Purine, 9-(o-methoxyphenyl)-6-(4-piperonyl-1-piperazinyl)- 23390 acts as a selective antagonist of the dopamine D1 receptor, which is primarily located in the striatum and prefrontal cortex. By blocking the activity of this receptor, 9H-Purine, 9-(o-methoxyphenyl)-6-(4-piperonyl-1-piperazinyl)- 23390 can modulate the release of dopamine and other neurotransmitters, leading to changes in behavior and physiological function.

Biochemical And Physiological Effects

9H-Purine, 9-(o-methoxyphenyl)-6-(4-piperonyl-1-piperazinyl)- 23390 has been shown to have a number of biochemical and physiological effects. It can modulate the release of dopamine and other neurotransmitters, leading to changes in behavior and physiological function. It has been shown to affect motor function, cognition, and emotion, and has been used to study the role of dopamine in reward and reinforcement.

Advantages And Limitations For Lab Experiments

One advantage of using 9H-Purine, 9-(o-methoxyphenyl)-6-(4-piperonyl-1-piperazinyl)- 23390 in lab experiments is that it is a selective antagonist of the dopamine D1 receptor, which allows researchers to specifically target this receptor and study its effects. However, one limitation is that 9H-Purine, 9-(o-methoxyphenyl)-6-(4-piperonyl-1-piperazinyl)- 23390 can have off-target effects on other receptors, which can complicate the interpretation of results.

Future Directions

There are several future directions for research involving 9H-Purine, 9-(o-methoxyphenyl)-6-(4-piperonyl-1-piperazinyl)- 23390. One area of interest is the role of dopamine in addiction and substance abuse. 9H-Purine, 9-(o-methoxyphenyl)-6-(4-piperonyl-1-piperazinyl)- 23390 has been used to study the effects of drugs of abuse on the dopamine system, and future research could explore the potential therapeutic applications of targeting the dopamine D1 receptor in addiction treatment.
Another area of interest is the role of dopamine in neuropsychiatric disorders such as schizophrenia and depression. 9H-Purine, 9-(o-methoxyphenyl)-6-(4-piperonyl-1-piperazinyl)- 23390 has been used to study the effects of dopamine dysregulation in these disorders, and future research could explore the potential of targeting the dopamine D1 receptor as a treatment strategy.
Overall, 9H-Purine, 9-(o-methoxyphenyl)-6-(4-piperonyl-1-piperazinyl)- 23390 is a useful tool for studying the dopamine system and its role in various physiological and pathological processes. Its selective antagonism of the dopamine D1 receptor allows researchers to specifically target this receptor and study its effects, and future research could explore its potential therapeutic applications in addiction and neuropsychiatric disorders.

Scientific Research Applications

9H-Purine, 9-(o-methoxyphenyl)-6-(4-piperonyl-1-piperazinyl)- 23390 has been widely used in scientific research to study the dopamine system and its role in various physiological and pathological processes. It has been used to investigate the role of dopamine in reward and reinforcement, as well as in the regulation of motor function, cognition, and emotion.

properties

IUPAC Name

6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-9-(2-methoxyphenyl)purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O3/c1-31-19-5-3-2-4-18(19)30-15-27-22-23(25-14-26-24(22)30)29-10-8-28(9-11-29)13-17-6-7-20-21(12-17)33-16-32-20/h2-7,12,14-15H,8-11,13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOAQKWOXMVOBEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=NC3=C2N=CN=C3N4CCN(CC4)CC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20190871
Record name 9H-Purine, 9-(o-methoxyphenyl)-6-(4-piperonyl-1-piperazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20190871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9H-Purine, 9-(o-methoxyphenyl)-6-(4-piperonyl-1-piperazinyl)-

CAS RN

37425-32-4
Record name 9H-Purine, 9-(o-methoxyphenyl)-6-(4-piperonyl-1-piperazinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037425324
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Purine, 9-(o-methoxyphenyl)-6-(4-piperonyl-1-piperazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20190871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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